molecular formula C14H13BrFNO B2525069 4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol CAS No. 1232795-07-1

4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol

Cat. No.: B2525069
CAS No.: 1232795-07-1
M. Wt: 310.166
InChI Key: QBIMRZGKPCPIRK-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol is an organic compound with the CAS Registry Number 1232795-07-1 and a molecular formula of C14H13BrFNO . This supplier-grade chemical is characterized by its high purity and is intended for Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers value this compound and its structural analogs, which belong to a class of molecules studied for their interesting chemical properties and potential as scaffolds in pharmaceutical development . Similar aniline-derived phenolic compounds are frequently investigated in materials science for their chromic behaviors, such as thermochromism and photochromism, which are valuable for developing optical devices . The molecular structure features potential hydrogen bond donors and acceptors, which can be critical for its behavior in supramolecular chemistry and crystal engineering . Researchers can utilize this compound in various applications, including as a building block in organic synthesis, in the preparation of Schiff base ligands for coordination chemistry, and in fundamental research to explore structure-activity relationships . Proper handling procedures should be followed, and the material should be stored sealed in a dry environment.

Properties

IUPAC Name

4-bromo-2-[(2-fluoro-5-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO/c1-9-2-4-12(16)13(6-9)17-8-10-7-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIMRZGKPCPIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol has shown promising results in various medicinal applications:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines. For example, studies on phenolic Mannich bases have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis. The mechanism is often linked to the modulation of histone deacetylases (HDACs) .

Anti-inflammatory Effects

Derivatives of phenolic compounds, including this compound, may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The structural features of this compound suggest it may share similar mechanisms .

Neuropharmacological Applications

The compound's ability to influence neurotransmitter systems positions it as a candidate for further research in treating mood disorders. Its structural characteristics may allow it to interact with serotonin and dopamine receptors .

Materials Science

In materials science, this compound serves as a building block for the synthesis of more complex molecules. Its unique halogenated structure can enhance the properties of polymers and other materials, making it valuable in the development of specialty chemicals .

Proteomics Research

The compound has been utilized in proteomics to study protein interactions and functions. Its ability to form complex structures allows researchers to investigate molecular targets more effectively, enhancing our understanding of cellular mechanisms .

Case Study 1: Anticancer Properties

A study focusing on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The findings suggested that the presence of bromine and fluorine enhances the interaction potential with molecular targets compared to simpler phenolic structures .

Case Study 2: Neuropharmacological Effects

In animal models, compounds with analogous structures have shown the ability to modulate behavior by altering serotonin levels. This suggests that this compound could have implications in neuropharmacology .

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Substituent Effects: Bromo vs. Chloro Derivatives

A direct structural analog is 4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol (), where the bromo group is replaced with chloro. Key differences include:

  • Molecular Weight : The bromo derivative has a higher molecular weight (MW: ~340 g/mol vs. ~295 g/mol for chloro), which may affect solubility and crystallinity.
Property 4-Bromo Derivative 4-Chloro Derivative
Substituent (C4) Br Cl
Molecular Weight (g/mol) ~340 ~295
Electronic Effect Stronger EWG Moderate EWG

Schiff Base Analogs: Functional Group Comparison

Several Schiff base analogs share structural motifs with the target compound but differ in the imine (-C=N-) linkage instead of a secondary amine (-CH2-NH-):

  • (E)-4-Bromo-2-[(phenylimino)methyl]phenol (): This Schiff base exhibits thermochromism due to intramolecular O–H⋯N hydrogen bonding and planarity-dependent π-conjugation. The dihedral angle between aromatic rings (θ = 1.8°–45.6°) correlates with color changes (orange ↔ yellow) under temperature variations .
Compound Type Key Feature Observed Property
Secondary Amine (Target) -CH2-NH- linkage Stable hydrogen-bonding network
Schiff Base () -C=N- linkage Thermochromism (θ-dependent)
Nitro-Schiff Base () -NO2 substituent Enhanced metal coordination

Hydrogen Bonding and Crystal Packing

The target compound’s phenolic -OH and secondary amine groups enable intramolecular and intermolecular hydrogen bonds, similar to Schiff bases (). This steric effect may weaken π-π stacking in crystal lattices, altering solubility and melting points .

Biological Activity

4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol (CAS Number: 1232795-07-1) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and other pharmacological effects, supported by various research findings.

  • Molecular Formula: C14H13BrFNO
  • Molecular Weight: 310.17 g/mol
  • Purity: Minimum purity >90% .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can significantly affect its cytotoxicity against various cancer cell lines.

Key Findings:

  • The compound exhibited selective cytotoxicity towards T-lymphoblastic cell lines, with IC50 values ranging from 9 nM to 19 nM .
  • Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (nM)Reference
CCRF-CEM9
MOLT-419
Jurkat--

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Preliminary results suggest that it may exhibit significant antimicrobial activity against various bacterial strains.

Key Findings:

  • The presence of electron-withdrawing groups, such as bromine, enhances the antimicrobial efficacy of phenolic compounds .

Table 2: Antibacterial Activity Overview

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus<100
Escherichia coli<100

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds and their derivatives:

  • Study on Thiazole Derivatives: A study indicated that thiazole derivatives with similar structural motifs exhibited significant anticancer activity, suggesting a potential class effect that may extend to phenolic compounds like this compound .
  • Polymorphism Investigation: A novel polymorph of a related phenolic compound was reported, which demonstrated different biological activity profiles based on structural variations. This highlights the importance of molecular structure in determining biological activity .

Q & A

Q. What are the key synthetic routes for preparing 4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via a multi-step process:

Bromination : Introduce bromine at the para position of a cresol derivative (e.g., 2-methylphenol) using brominating agents like NBS (N-bromosuccinimide) in a solvent such as CCl₄ .

Schiff Base Formation : React the brominated intermediate with 2-fluoro-5-methylaniline in the presence of a dehydrating agent (e.g., molecular sieves) to form the imine linkage .

  • Critical Factors :
  • Temperature : Elevated temperatures (>80°C) accelerate imine formation but may degrade halogenated intermediates .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Yield Optimization :
StepOptimal ConditionsYield Range
BrominationNBS, CCl₄, 60°C65–75%
Schiff Base FormationDMF, 80°C, 12h50–60%

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and the methylene bridge (δ 3.8–4.2 ppm). The fluorine atom in the 2-fluoro-5-methylphenyl group causes splitting patterns in adjacent protons .
  • ¹³C NMR : Confirm bromine’s deshielding effect on the adjacent carbon (δ 120–125 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 338.0) and isotopic patterns due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How can researchers screen the compound’s basic pharmacological activity?

  • Methodological Answer :
  • In Vitro Assays :

Antimicrobial Testing : Use microdilution assays (e.g., against E. coli and S. aureus) with MIC (Minimum Inhibitory Concentration) values reported in µg/mL .

Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

  • Dose-Response Analysis : Plot IC₅₀ curves to quantify potency. Conflicting results (e.g., low activity in one assay vs. high in another) may arise from solubility issues—validate with DMSO controls .

Advanced Research Questions

Q. How can structural ambiguities in derivatives be resolved using crystallography?

  • Methodological Answer :
  • X-ray Diffraction : Single-crystal analysis resolves bond angles and torsional strain. For example, the dihedral angle between the bromophenol and fluorophenyl rings typically ranges 15–25°, influencing π-π stacking .
  • Key Parameters :
BondLength (Å)Angle (°)
C-Br1.89–1.91C-C-Br: 110–115
C-N (imine)1.28–1.32N-C-C: 120–125

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Comparative Analysis : Synthesize analogs (e.g., replacing Br with Cl or varying fluorine positions) to isolate electronic vs. steric effects .
  • Computational Modeling :

DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reactivity (e.g., Fukui indices for electrophilic attack) .

Docking Studies : Simulate binding poses in target proteins (e.g., PARP-1) to rationalize activity discrepancies .

Q. How can environmental fate studies be designed for this compound?

  • Methodological Answer :
  • Experimental Framework :

Photodegradation : Expose to UV light (λ = 254 nm) in aqueous buffer; monitor degradation via HPLC-MS .

Soil Adsorption : Use batch equilibrium tests with varying organic matter content (e.g., OECD Guideline 106) .

  • Key Metrics :
ParameterMethodHalf-Life (Days)
HydrolysispH 7.4, 25°C>30
Soil DT₅₀Loamy sand45–60

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Meta-Analysis : Compile data from multiple sources (e.g., PubChem, EPA DSSTox) and normalize variables (e.g., cell line, assay type) .
  • Dose-Validation : Re-test conflicting results under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) .

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